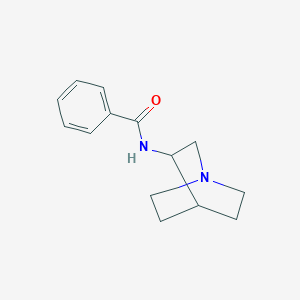
(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine
Descripción general
Descripción
(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14845513 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Methylxanthines
Neuroprotective Properties
Novel (E)-3,4-dihydroxystyryl aralkyl sulfones and sulfoxides, closely related to the class of compounds to which the specified molecule belongs, have been designed and synthesized. These compounds show promising multifunctional neuroprotective effects, including antioxidative and anti-neuroinflammatory properties. They display potent effects against various toxicities in neuronal cells, suggesting their potential in treating neurodegenerative diseases (Ning et al., 2014).
Antimicrobial and Antifungal Activity
Xanthine derivatives have been explored for their antimicrobial and antifungal potentials. Compounds synthesized from xanthines, such as 7-(2-Hydroxy-2-phenylethyl)-8-(4-methylpiperidine-1-yl)-3-methylxanthine, have exhibited antimicrobial and antifungal activity, underscoring the potential for developing new therapeutic agents from this chemical class (Romanenko et al., 2016).
Diuretic Activity
The diuretic effect of natural and synthetic xanthines has been documented. Specific xanthine derivatives have been synthesized and evaluated for their diuretic properties, offering insights into the development of new diuretic agents. For example, certain 8-aminosubstituted xanthines have shown marked diuretic effects, highlighting the therapeutic potential of methylxanthines in managing conditions requiring diuresis (Ivanchenko et al., 2017).
Biosynthesis and Catabolism in Plants
Methylxanthines, including caffeine and theophylline, are synthesized in significant quantities in certain plants like tea, coffee, and cacao. Research into the pathways, enzymes, and genes involved in caffeine biosynthesis in these plants provides a foundation for understanding the natural role and potential biotechnological applications of these compounds (Ashihara et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of (E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine are neuronal cells . The compound exhibits neuroprotective properties and is particularly effective in protecting these cells against neurotoxins .
Mode of Action
The compound interacts with its neuronal targets by scavenging reactive free radicals . This interaction results in the preservation of antioxidant and anti-inflammatory potency, thereby protecting the neuronal cells against neurotoxins such as H2O2 and 6-hydroxydopamine . It also inhibits lipopolysaccharide (LPS)-induced over-production of nitric oxide (NO) .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation . By scavenging reactive free radicals and inhibiting the over-production of NO, it modulates the oxidative stress pathway and reduces inflammation . The downstream effects include the protection of neuronal cells against neurotoxins and a reduction in cell injury induced by toxicities .
Pharmacokinetics
It is noted that the compound has favorable physiochemical properties and low cytotoxicity . It also has predicted CNS (+) blood-brain barrier (BBB) permeability , which suggests that it can cross the BBB and exert its effects directly on the brain’s neuronal cells.
Result of Action
The result of the compound’s action is the significant inhibition of neuron cell injury induced by toxicities . It shows higher antineuroinflammatory properties and similar antioxidative properties to corresponding un-acetylated compounds . This leads to the protection of neuronal cells against neurotoxins and a reduction in inflammation .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it is reasonable to assume that factors such as temperature, pH, and the presence of other compounds could potentially influence its activity
Propiedades
IUPAC Name |
8-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-21-16-15(17(25)22(5-2)18(21)26)20(3)14(19-16)9-7-11-6-8-12(23)13(24)10-11/h6-10,23-24H,4-5H2,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRYELUTTBEJFS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155272-03-0 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3,4-dihydroxyphenyl)ethenyl)-7-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


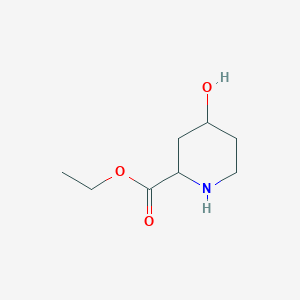


![6-Phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B3322819.png)
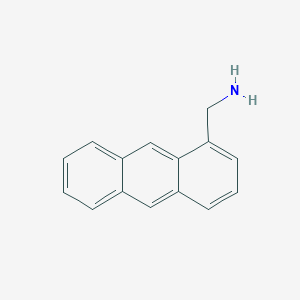
![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)
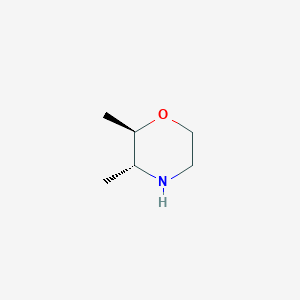
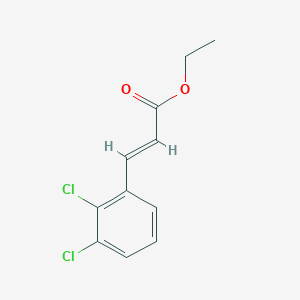
![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B3322867.png)
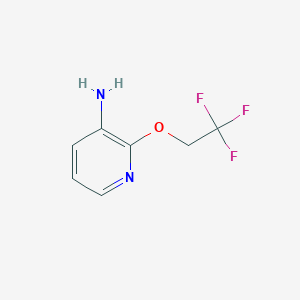
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid](/img/structure/B3322888.png)
